2-chloro-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” are currently unknown. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a chlorinated benzyl compound with a pentafluorobenzyl alcohol derivative under specific conditions to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one hydrate
- 8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one hydrate
Uniqueness
2-chloro-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to the presence of both chlorine and pentafluorobenzyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these specific functional groups.
Properties
IUPAC Name |
2-chloro-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF5O3/c21-12-5-10-8-3-1-2-4-9(8)20(27)29-13(10)6-14(12)28-7-11-15(22)17(24)19(26)18(25)16(11)23/h5-6H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJIZHSYJQLUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=C(C(=C(C(=C4F)F)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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